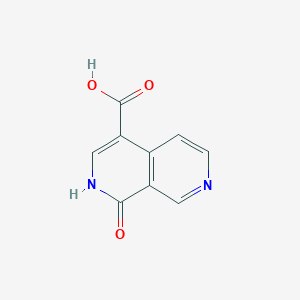![molecular formula C10H14N2O4 B2458822 3-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid CAS No. 2305147-99-1](/img/structure/B2458822.png)
3-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,4-dioxo-1,3-diazaspiro[45]decane-8-carboxylic acid is a spirocyclic compound featuring a unique structure that includes a spiro junction between a diazaspirodecane and a carboxylic acid group
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit receptor-interacting protein kinase 1 (ripk1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
It’s suggested that similar compounds inhibit the kinase activity of ripk1, thereby blocking the activation of the necroptosis pathway .
Biochemical Pathways
Based on the potential target ripk1, it can be inferred that the compound may influence the necroptosis pathway . Necroptosis is a form of programmed cell death that plays a role in various inflammatory diseases .
Result of Action
If the compound acts as an inhibitor of ripk1, it could potentially prevent necroptosis, thereby exerting a protective effect on cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable hydantoin derivative with a cyclohexanone derivative in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-100°C)
Solvent: Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide
Catalysts: Bases like sodium hydride or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure or the carboxylic acid group.
Substitution: Nucleophilic substitution reactions can occur at the diazaspirodecane ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield spirocyclic ketones or aldehydes, while substitution can introduce various functional groups onto the spirocyclic ring.
Scientific Research Applications
3-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for creating novel materials with specific properties, such as enhanced stability or reactivity.
Supramolecular Chemistry: Its ability to form hydrogen bonds and other non-covalent interactions makes it useful in the design of supramolecular assemblies and complexes.
Comparison with Similar Compounds
Similar Compounds
- 8-Methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane
- 8-Butoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane
- Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate
- 8-tert-Butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane
Uniqueness
3-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel applications in various scientific fields.
Properties
IUPAC Name |
3-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-12-8(15)10(11-9(12)16)4-2-6(3-5-10)7(13)14/h6H,2-5H2,1H3,(H,11,16)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKOCAIZLCHVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCC(CC2)C(=O)O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2458740.png)
![2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2458741.png)
![2-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2458742.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2458745.png)
![1-(furan-2-carbonyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B2458747.png)
![1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]urea](/img/structure/B2458749.png)
![N-(5-chloro-2-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2458750.png)
![Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride](/img/structure/B2458753.png)
![2-[1-(acetamidomethyl)cyclohexyl]acetic Acid](/img/structure/B2458755.png)

![8-(5-chloro-2-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2458757.png)
![7-Azaspiro[3.5]nonan-5-ol oxalate](/img/structure/B2458759.png)
![2-Chloro-N-[[1-(difluoromethyl)benzimidazol-2-yl]methyl]-N-methylpropanamide](/img/structure/B2458761.png)

